molecular formula C14H13BrO3 B1609727 (3-Bromo-1,4-dimethoxy-naphthalen-2-yl)-acetaldehyde CAS No. 960607-56-1

(3-Bromo-1,4-dimethoxy-naphthalen-2-yl)-acetaldehyde

Cat. No.: B1609727
CAS No.: 960607-56-1
M. Wt: 309.15 g/mol
InChI Key: WCMLIWWASXNPFY-UHFFFAOYSA-N
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Description

(3-Bromo-1,4-dimethoxy-naphthalen-2-yl)-acetaldehyde is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a bromine atom and two methoxy groups attached to a naphthalene ring, along with an acetaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-1,4-dimethoxy-naphthalen-2-yl)-acetaldehyde typically involves the bromination of 1,4-dimethoxy-naphthalene followed by formylation The bromination reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-1,4-dimethoxy-naphthalen-2-yl)-acetaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: (3-Bromo-1,4-dimethoxy-naphthalen-2-yl)-acetic acid.

    Reduction: (3-Bromo-1,4-dimethoxy-naphthalen-2-yl)-ethanol.

    Substitution: (3-Methoxy-1,4-dimethoxy-naphthalen-2-yl)-acetaldehyde or (3-Cyano-1,4-dimethoxy-naphthalen-2-yl)-acetaldehyde.

Scientific Research Applications

(3-Bromo-1,4-dimethoxy-naphthalen-2-yl)-acetaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (3-Bromo-1,4-dimethoxy-naphthalen-2-yl)-acetaldehyde is not well-defined in the literature. its biological activities are likely mediated through interactions with specific molecular targets and pathways. For example, the compound may interact with enzymes or receptors involved in cellular processes, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3-Bromo-1,4-dimethoxy-naphthalen-2-yl)-propan-2-ol: A similar compound with a hydroxyl group instead of an aldehyde group.

    (3-Bromo-1,4-dimethoxy-naphthalen-2-yl)-acetic acid: A similar compound with a carboxylic acid group instead of an aldehyde group.

    (3-Methoxy-1,4-dimethoxy-naphthalen-2-yl)-acetaldehyde: A similar compound with a methoxy group instead of a bromine atom.

Uniqueness

(3-Bromo-1,4-dimethoxy-naphthalen-2-yl)-acetaldehyde is unique due to the presence of both a bromine atom and an aldehyde group on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

2-(3-bromo-1,4-dimethoxynaphthalen-2-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO3/c1-17-13-9-5-3-4-6-10(9)14(18-2)12(15)11(13)7-8-16/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMLIWWASXNPFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C2=CC=CC=C21)OC)Br)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90439042
Record name (3-Bromo-1,4-dimethoxynaphthalen-2-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960607-56-1
Record name (3-Bromo-1,4-dimethoxynaphthalen-2-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Bromo-1,4-dimethoxy-naphthalen-2-yl)-acetaldehyde
Reactant of Route 2
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(3-Bromo-1,4-dimethoxy-naphthalen-2-yl)-acetaldehyde
Reactant of Route 4
(3-Bromo-1,4-dimethoxy-naphthalen-2-yl)-acetaldehyde
Reactant of Route 5
(3-Bromo-1,4-dimethoxy-naphthalen-2-yl)-acetaldehyde
Reactant of Route 6
(3-Bromo-1,4-dimethoxy-naphthalen-2-yl)-acetaldehyde

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